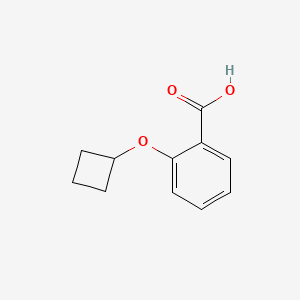
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride” is a complex organic molecule. It likely contains a cyclopropane ring, which is a three-membered carbon ring, and an amine group, which is a functional group that contains a basic nitrogen atom with a lone pair .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or addition reactions . The synthesis of related compounds often involves the use of strong bases and carefully controlled conditions .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the amine group might participate in acid-base reactions, while the cyclopropane ring might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Kinase Inhibition
This compound has potential applications in medicinal chemistry, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation . The difluorophenyl group could potentially increase the binding affinity of the compound to the active sites of kinases, making it a valuable scaffold for developing new anticancer drugs.
Biochemistry: Enzyme Modulation
In biochemistry, the compound could be used to study enzyme modulation. Its unique structure might interact with enzymes in a way that alters their activity, which is essential for understanding metabolic pathways and could lead to the development of new biochemical assays .
Pharmacology: Neurotransmitter Receptor Research
The structural features of this compound suggest it could mimic or inhibit the action of neurotransmitters, making it useful in pharmacological research. It could be employed to study the effects on various neurotransmitter receptors, which is vital for developing treatments for neurological disorders .
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, this compound could serve as a building block for creating heterocyclic compounds. Its cyclopropane ring provides a reactive site for ring-opening reactions, which is a key step in synthesizing complex molecules with potential pharmacological activities .
Chemical Engineering: Process Optimization
The compound’s stability under different conditions makes it suitable for process optimization studies in chemical engineering. It could be used to develop new synthetic routes or improve existing ones, enhancing the efficiency and scalability of chemical processes .
Materials Science: Polymer Synthesis
Lastly, in materials science, the compound could be incorporated into polymers to modify their properties. The difluorophenyl group might contribute to the thermal stability and rigidity of the resulting material, which could be beneficial in creating high-performance plastics or resins .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-8(10)13)9-6(11)3-2-4-7(9)12;/h2-4,8H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJLVGLKXHCWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=C(C=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)

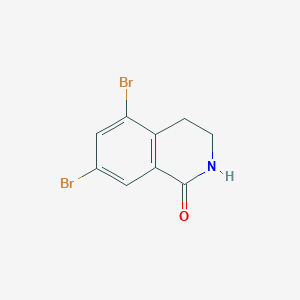
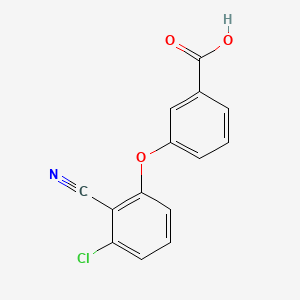

![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)
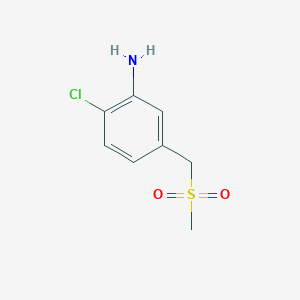
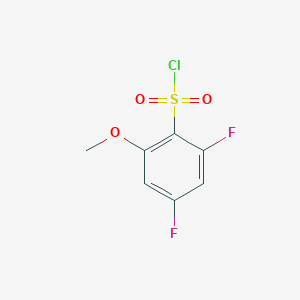
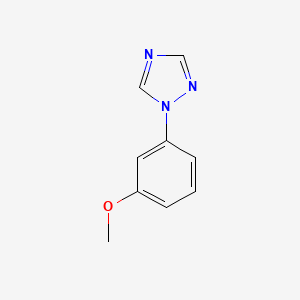

![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
